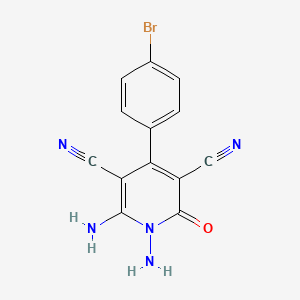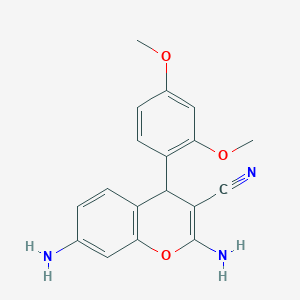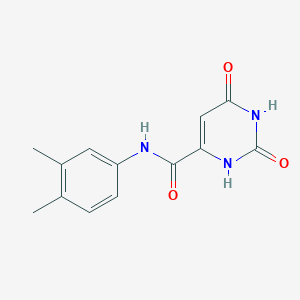![molecular formula C16H13NO2S B4892778 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one, also known as MTMTMO, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one inhibits the activity of tyrosinase and acetylcholinesterase by binding to the active site of these enzymes. This binding prevents the substrate from binding to the enzyme, thereby inhibiting its activity. 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one also has antioxidant and anti-inflammatory properties, which are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase and acetylcholinesterase, antioxidant and anti-inflammatory properties, and the ability to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects, making it a promising candidate for further investigation in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ability to inhibit the activity of enzymes and its antioxidant and anti-inflammatory properties. However, there are also limitations to its use, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one, including further investigation into its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential use as an anti-cancer agent. Other future directions include the development of more efficient synthesis methods and the investigation of its potential use in the field of dermatology.
Synthesemethoden
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 4-methylbenzaldehyde with 3-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by the addition of an isocyanate and cyclization to form the oxazolone ring. Other methods include the reaction of 4-methylbenzaldehyde with 3-methylthiophene-2-carboxylic acid, followed by the addition of an isocyanate and cyclization.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one has been investigated for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the fields of dermatology and neurology.
Eigenschaften
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-3-5-12(6-4-10)15-17-13(16(18)19-15)9-14-11(2)7-8-20-14/h3-9H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFLUPZKHBHEE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CS3)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CS3)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(3-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)

![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)



![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)